molecular formula C24H20ClN7O2 B2715620 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1171058-24-4

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No.: B2715620
CAS No.: 1171058-24-4
M. Wt: 473.92
InChI Key: YGCNLMHJVIRTEF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their biological and pharmacological activities . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds are typically synthesized using both green and conventional methods . The synthesized compounds are chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit significant inhibitory activities . For example, some derivatives have shown excellent broad-spectrum cytotoxic activity in assays against a full 60-cell panel .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound. For instance, some derivatives have been found to have a molecular formula of C17H17N5O2 .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown promise as anticancer agents. Compounds within this chemical class have been evaluated for their cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analyses have highlighted the importance of specific substituents in enhancing anticancer activity. This research underscores the potential of pyrazolopyrimidine derivatives in the development of new anticancer therapies (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Pyrazolopyrimidines have also been investigated for their antimicrobial properties. Novel derivatives have been synthesized and tested against various bacterial strains, showing significant antibacterial activity. Additionally, some compounds in this class have demonstrated anti-5-lipoxygenase activity, suggesting potential anti-inflammatory applications. These findings indicate the versatility of pyrazolopyrimidines in addressing different therapeutic targets, including antimicrobial and anti-inflammatory pathways (El-ziaty et al., 2016).

Receptor Affinity and Molecular Interaction Studies

The study of pyrazolopyrimidine derivatives extends to understanding their interactions with biological receptors. For example, derivatives have been synthesized to explore their affinity towards adenosine receptors, revealing insights into the molecular basis of receptor-ligand interactions and the potential for developing receptor-specific drugs. This research is crucial for designing compounds with targeted biological effects, minimizing off-target activities, and enhancing therapeutic efficacy (Harden et al., 1991).

Synthesis and Chemical Properties

The synthetic routes for creating pyrazolopyrimidine derivatives involve various chemical reactions, providing insights into the chemistry of these compounds. These synthetic methodologies contribute to the broader field of heterocyclic chemistry, enabling the production of compounds with potential therapeutic applications. Understanding the chemical properties and reactivity of pyrazolopyrimidine derivatives is essential for advancing drug discovery and development processes (Ochi & Miyasaka, 1983).

Safety and Hazards

The safety and hazards associated with pyrazolo[3,4-d]pyrimidine derivatives can vary depending on the specific compound and its intended use. Some derivatives have been tested for their in vitro cytotoxic activity .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives could involve further optimization of these compounds as anticancer agents . Additionally, more research could be done to explore the potential of these compounds in other therapeutic areas .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-15-12-20(27-21(33)11-10-16-6-3-2-4-7-16)32(30-15)24-28-22-19(23(34)29-24)14-26-31(22)18-9-5-8-17(25)13-18/h2-9,12-14H,10-11H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCNLMHJVIRTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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